molecular formula C17H17N3O3 B3034062 3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1352529-41-9

3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B3034062
CAS No.: 1352529-41-9
M. Wt: 311.33 g/mol
InChI Key: UPZQPRGGCOSNBA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 878417-25-5) is a pyrazolo[1,5-a]pyrimidinone derivative with a molecular formula of C₁₇H₁₇N₃O₃ and a molar mass of 311.34 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrimidinone core with a ketone group at position 5.
  • Substituents: two methyl groups (positions 2 and 5), a phenyl group (position 3), and a propanoic acid side chain (position 6).

It is commercially available at 95% purity (AK Scientific) and is typically supplied in milligram quantities (e.g., 23 mg) for research use .

Properties

IUPAC Name

3-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-13(8-9-14(21)22)17(23)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZQPRGGCOSNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the Biginelli-type reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, followed by cyclization to form the pyrazolopyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Catalysts such as Lewis acids or organocatalysts can be employed to improve the yield and selectivity of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazolopyrimidines or other derivatives.

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

  • Medicine: It has been studied for its antiviral, anti-inflammatory, and anticancer properties. Its ability to bind to multiple receptors makes it a valuable candidate for drug development.

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules, contributing to advancements in organic synthesis.

  • Biology: Its biological activities have been explored in the context of enzyme inhibition and modulation of biological pathways.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

  • Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.

3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic Acid

  • CAS : 1158240-94-8
  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molar Mass : 267.25 g/mol
  • Key Differences: Lacks the phenyl group (position 3) and one methyl group (position 2) compared to the target compound.
  • Availability : Discontinued by CymitQuimica but previously offered at 95% purity (Combi-Blocks) .

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic Acid

  • CAS : 883550-13-8
  • Molecular Formula : C₁₀H₁₁N₅O₃
  • Molar Mass : 265.23 g/mol
  • Key Differences : The pyrazolo core is replaced with a triazolo ring, introducing an additional nitrogen atom. This increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Hydrochloride

  • CAS: Not provided
  • Molecular Formula : C₁₇H₁₆N₅O·HCl (estimated)
  • Molar Mass : ~349.8 g/mol
  • Key Differences: Contains an isopropyl group (position 6) and a cyano substituent (position 3). The hydrochloride salt improves aqueous solubility compared to the free acid form of the target compound .

3-(1-Cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)propanoic Acid

  • Molecular Formula : C₁₈H₂₀N₄O₂
  • Molar Mass : 324.38 g/mol
  • Key Differences: The pyrazolo-pyrimidinone core is replaced with an imidazo-pyrrolo-pyrazine system. This extended heterocycle likely enhances π-π stacking interactions but may reduce metabolic stability .

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Core Structure Substituents (Positions) Molecular Formula Molar Mass (g/mol) Purity & Availability
Target Compound 878417-25-5 Pyrazolo[1,5-a]pyrimidinone 2,5-dimethyl; 3-phenyl; 6-propanoic acid C₁₇H₁₇N₃O₃ 311.34 95% (23 mg available)
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid 1158240-94-8 Pyrazolo[1,5-a]pyrimidinone 5-methyl; 6-propanoic acid C₁₂H₁₃N₃O₃ 267.25 Discontinued
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid 883550-13-8 Triazolo[1,5-a]pyrimidinone 2,5-dimethyl; 6-propanoic acid C₁₀H₁₁N₅O₃ 265.23 500 mg available
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride - Pyrazolo[1,5-a]pyrimidinone 5-phenyl; 6-isopropyl; 3-cyano C₁₇H₁₆N₅O·HCl ~349.8 99% (BLD Pharm)

Key Research Findings

Bioisosteric Potential: The carboxylic acid group in the target compound and its analogs mimics phosphate groups in ATP-binding pockets, making them candidates for kinase inhibition .

Solubility vs. Permeability : Hydrochloride salts (e.g., 6-isopropyl derivative) enhance solubility but may require formulation adjustments for optimal bioavailability .

Synthetic Accessibility : The triazolo analog (CAS: 883550-13-8) is easier to synthesize due to fewer steric hindrances but shows reduced stability in acidic conditions .

Structural Misattribution : Some sources erroneously label triazolo derivatives as pyrazolo compounds, highlighting the need for careful database curation .

Biological Activity

3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17N3O3C_{17}H_{17}N_3O_3 and features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazolo[1,5-a]pyrimidine core is particularly noteworthy as it is associated with various pharmacological effects.

Antifungal Activity

Research indicates that derivatives of pyrazolo compounds exhibit antifungal properties. A study demonstrated that related compounds showed significant inhibition against fungal strains, suggesting that this compound may possess similar activity, although specific data on this compound is limited .

Anti-inflammatory Effects

In a model of osteoarthritis induced by monoiodoacetate (MA), compounds with similar structural features have shown promising anti-inflammatory effects. They were effective in reducing biomarkers of inflammation such as tumor necrosis factor-alpha (TNF-a) and interleukin 6 (IL-6), which are critical in the pathophysiology of inflammatory diseases . While direct studies on this specific compound's anti-inflammatory properties are sparse, the structural analogy suggests potential efficacy.

Antioxidant Activity

The antioxidant capacity of related pyrazole derivatives has been documented. These compounds can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels . The presence of functional groups in this compound may similarly contribute to antioxidant effects.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Pyrazolo derivatives often act as inhibitors of key enzymes involved in inflammatory pathways and fungal metabolism.
  • Modulation of Signaling Pathways : These compounds may influence signaling pathways associated with inflammation and oxidative stress responses.
  • Direct Antimicrobial Action : The structural characteristics may allow for direct interaction with microbial cell membranes or essential metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated significant inhibition against various fungal strains; suggests potential for similar activity in 3-(2,5-Dimethyl...)
Study 2Anti-inflammatory EffectsShowed reduction in TNF-a and IL-6 levels in an osteoarthritis model; indicates potential therapeutic use
Study 3Antioxidant PropertiesRelated compounds enhanced antioxidant enzyme activity; suggests possible benefits for oxidative stress conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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